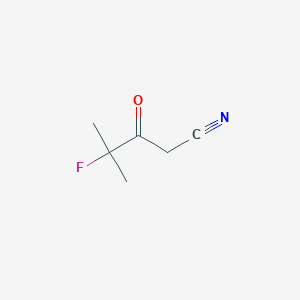

4-Fluoro-4-methyl-3-oxopentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-4-methyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO/c1-6(2,7)5(9)3-4-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEPRVBWGCYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7), a fluorinated β-ketonitrile with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of an α-fluoro group into the β-ketonitrile scaffold can profoundly influence the physicochemical and biological properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity.[1] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, and safety and handling information for this compound. Furthermore, it explores the anticipated chemical reactivity and discusses potential applications in drug discovery, drawing on the established utility of fluorinated synthons.[2] Experimental protocols and data are presented to equip researchers with the foundational knowledge required for the effective use of this emerging chemical entity.

Introduction and Molecular Overview

This compound is a specialized chemical intermediate characterized by the presence of three key functional groups: a nitrile, a ketone, and a tertiary alkyl fluoride. The presence of fluorine at the alpha position to the ketone is of particular interest in the field of drug discovery. Fluorine's high electronegativity can modulate the acidity of adjacent protons, influence molecular conformation, and block metabolic pathways, making it a valuable element in the design of novel therapeutics.[2][3] As a β-ketonitrile, this compound is primed for a variety of cyclization and condensation reactions to form diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.[4]

Molecular Structure

The structural representation of this compound is depicted below.

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific molecule is not widely published, its key properties can be summarized from available supplier information and predicted based on its structure and the properties of analogous compounds.

General Properties

| Property | Value | Source |

| CAS Number | 1188907-26-7 | [5][6] |

| Molecular Formula | C₆H₈FNO | [5][6][7] |

| Molecular Weight | 129.13 g/mol | [7][8] |

| Appearance | Yellow oil | [7] |

| Purity | ≥95.0% (Commercially available) | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CC(C)(F)C(=O)CC#N | [5] |

| InChI Key | CGEPRVBWGCYTOV-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound. These predictions are based on standard chemical shift and absorption frequency tables for the functional groups present.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | δ (ppm): 1.6-1.8 (d, 6H, -C(F)(CH₃)₂), 3.0-3.2 (s, 2H, -C(=O)CH₂CN). The methyl protons are expected to be a doublet due to coupling with the adjacent fluorine atom. The methylene protons would likely appear as a singlet. |

| ¹³C NMR | δ (ppm): ~25 (q, -C(F)(C H₃)₂), ~95 (d, J=~175 Hz, -C (F)(CH₃)₂), ~115 (s, -CN), ~40 (t, -C(=O)C H₂CN), ~200 (d, -C (=O)CH₂CN). The carbon bearing the fluorine will show a large coupling constant. |

| ¹⁹F NMR | A single quartet is expected due to coupling with the six equivalent methyl protons. |

| IR | ν (cm⁻¹): ~2250 (C≡N stretch, medium), ~1730 (C=O stretch, strong), ~1100 (C-F stretch, strong). The ketone stretch may be shifted to a higher wavenumber due to the electronegative α-fluoro substituent.[9][10][11] |

| Mass Spec (EI) | m/z: 129 (M⁺), fragments corresponding to the loss of HCN, CO, and cleavage at the α-position to the ketone. The molecular ion peak may be of low intensity.[4][12][13] |

Synthesis and Purification

The synthesis of this compound has been described in the patent literature, specifically in WO2021/253095 A1.[7] The method involves a Claisen-type condensation reaction.

Synthetic Pathway

The synthesis proceeds via the reaction of an α-fluoro ester with acetonitrile in the presence of a strong base.

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure outlined in patent WO2021/253095 A1.[7]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl 2-fluoro-2-methylpropanoate

-

Acetonitrile

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a suspension of NaH (60% in oil, 2.49 g, 104 mmol) in anhydrous THF (30 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-fluoro-2-methylpropanoate (3.5 g, 26.0 mmol).

-

To this mixture, add acetonitrile (1.66 g, 40.5 mmol) dropwise. Causality Note: The dropwise addition of acetonitrile is crucial to control the exothermic reaction between the deprotonated acetonitrile and the ester.

-

Heat the resulting mixture at 70 °C for 3 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into water (50 mL) to quench the excess NaH.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. The reported yield of the yellow oil is 92% (3.10 g).[7]

Recommended Purification Protocol

While the patent literature describes the isolation of the crude product, for applications requiring high purity, further purification is recommended. Flash column chromatography is a standard and effective method.

Suggested Flash Chromatography System:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Justification: The polarity of the mobile phase should be optimized based on TLC analysis to ensure good separation of the product from starting materials and byproducts.

-

Detection: UV visualization (if the compound is UV active) or staining with a suitable agent (e.g., potassium permanganate).

Chemical Reactivity and Synthetic Potential

The trifunctional nature of this compound makes it a versatile intermediate. Its reactivity is primarily dictated by the ketone, the nitrile, and the acidic α-protons of the methylene group.

Reactivity Overview

Figure 3: Key reactivity sites of this compound.

-

Ketone Carbonyl: The ketone can undergo standard carbonyl chemistry, including reduction to the corresponding secondary alcohol, addition of organometallic reagents, and olefination reactions.

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other important functional groups.

-

α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are acidic and can be readily deprotonated by a suitable base. The resulting carbanion is a potent nucleophile that can participate in alkylation, acylation, and condensation reactions. This reactivity is central to the utility of β-ketonitriles in forming complex molecules and heterocyclic systems.[4][14]

Applications in Research and Drug Development

The strategic placement of fluorine in organic molecules is a well-established strategy to enhance pharmacological properties.[2] this compound is a promising building block for introducing a fluorinated quaternary center into drug candidates, which can confer increased metabolic stability.

Potential applications include:

-

Synthesis of Fluorinated Heterocycles: As a β-ketonitrile, it can serve as a precursor for a wide range of nitrogen- and oxygen-containing heterocycles, such as pyrimidines, pyridines, and pyrazoles, which are common motifs in pharmaceuticals.[4]

-

Development of Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in enzyme inhibitors. The incorporation of the α-fluoro-gem-dimethyl motif could be explored to enhance binding affinity or selectivity.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to improve the efficacy and environmental profile of crop protection agents.[1]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Hazard Identification

Based on supplier safety data sheets, the compound is classified with the following hazards:[5]

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Signal Word: Warning[5]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [Link]

-

Mass Spectra of Ketones. ACS Publications. [Link]

-

Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. NIH National Center for Biotechnology Information. [Link]

-

Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]

- Nitrile-containing antiviral compounds.

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

-

Notes: Synthesis and Properties of Some Fluorinated Ketones. ACS Publications. [Link]

-

Applications of Fluorine in Medicinal Chemistry. NIH National Center for Biotechnology Information. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass spectra of fluorocarbons. NIST Digital Library of Mathematical Functions. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

4-Methyl-3-oxopentanenitrile. PubChem. [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1188907-26-7 [m.chemicalbook.com]

- 3. 4-Methyl-3-oxopentanenitrile | CAS#:29509-06-6 | Chemsrc [chemsrc.com]

- 4. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1188907-26-7 | MFCD24691691 | this compound [aaronchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents [patents.google.com]

Strategic Approach to α-Fluoro-β-Ketonitrile Synthesis

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-4-methyl-3-oxopentanenitrile

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable fluorinated building block in modern medicinal and materials chemistry. As researchers and drug development professionals, understanding the nuances of synthesizing such scaffolds is paramount. The introduction of fluorine into organic molecules can significantly alter their pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document moves beyond a simple recitation of steps to offer insights into the causality of the synthetic strategy, ensuring a reproducible and scalable protocol.

The synthesis of β-ketonitriles is a foundational transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures.[3] The introduction of a fluorine atom at the α-position to the ketone presents a unique synthetic challenge. The target molecule, this compound, combines the structural features of a β-ketonitrile with a quaternary, fluorinated carbon center—a motif of increasing interest in pharmaceutical chemistry.[4]

The primary strategy for constructing the C-C bond in β-ketonitriles involves a Claisen-type condensation reaction between an ester and a nitrile. In this case, the logical disconnection is between the C2 and C3 positions, pointing to a reaction between an α-fluoroester and acetonitrile.

Caption: Retrosynthetic analysis of this compound.

Validated Synthetic Protocol

A reliable method for the synthesis of this compound involves the condensation of ethyl 2-fluoro-2-methylpropanoate with acetonitrile using sodium hydride (NaH) as the base in tetrahydrofuran (THF).[5] This protocol has been demonstrated to produce the target compound in high yield.

Reagent and Solvent Data

| Compound | Role | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Sodium Hydride (60% in oil) | Base | 7646-69-7 | NaH | 24.00 | Highly reactive with water; handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Solvent | 109-99-9 | C₄H₈O | 72.11 | Anhydrous grade required; can form peroxides. |

| Ethyl 2-fluoro-2-methylpropanoate | Electrophile | 338-76-1 | C₆H₁₁FO₂ | 134.15 | Fluorinated ester starting material. |

| Acetonitrile | Nucleophile | 75-05-8 | C₂H₃N | 41.05 | Anhydrous grade required; acts as the pro-nucleophile. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 141-78-6 | C₄H₈O₂ | 88.11 | Common solvent for workup. |

| Sodium Sulfate (Na₂SO₄) | Drying Agent | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous; used to remove water from organic phase. |

Step-by-Step Experimental Workflow

This protocol is adapted from a documented synthesis and has a reported yield of 92%.[5]

-

Inert Atmosphere Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

-

Base Suspension: Under a positive pressure of inert gas, charge the flask with sodium hydride (60% dispersion in mineral oil, 2.49 g, 104 mmol). Add 30 mL of anhydrous tetrahydrofuran (THF) to create a suspension.

-

Reactant Addition: To the stirred suspension, add ethyl 2-fluoro-2-methylpropanoate (3.5 g, 26.0 mmol).

-

Nitrile Addition: Slowly add anhydrous acetonitrile (1.66 g, 40.5 mmol) dropwise to the mixture. The addition may be exothermic.

-

Reaction: Heat the resulting mixture to 70 °C and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into 50 mL of cold water to quench the excess sodium hydride. Caution: This step is highly exothermic and will evolve hydrogen gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purification: The resulting yellow oil (3.10 g, 92% yield) can be used directly or purified further by vacuum distillation or column chromatography if necessary.[5]

Caption: Step-by-step workflow for the synthesis of the target molecule.

Mechanistic Insights

The reaction proceeds via a base-mediated Claisen-type condensation. The causality behind the experimental choices is rooted in fundamental organic principles:

-

Deprotonation: Sodium hydride, a strong, non-nucleophilic base, deprotonates acetonitrile (pKa ~25 in DMSO) to form the resonance-stabilized acetonitrile anion. This is the critical nucleophile-forming step. The use of an excess of base ensures complete deprotonation.

-

Nucleophilic Acyl Substitution: The acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-fluoro-2-methylpropanoate. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-ketonitrile product. The reaction is driven forward by the formation of the stable enolate of the product, which is subsequently protonated during the aqueous workup.

Safety, Handling, and Hazard Mitigation

Handling the reagents for this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.[6]

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon gas) in a fume hood.[7] Avoid contact with any protic solvents or moisture.

-

Fluorinated Compounds: While the target molecule's specific toxicity is not extensively documented, fluorinated organic compounds should be handled with care.[8] The introduction of fluorine can alter biological activity.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[6][8]

-

Acetonitrile: Acetonitrile is harmful if swallowed, inhaled, or in contact with skin. It should be handled in a well-ventilated fume hood.

-

Quenching: The quenching of excess NaH is extremely hazardous. The reaction should be cooled in an ice bath, and water should be added slowly and cautiously to control the rate of hydrogen evolution and heat generation.

Applications in Drug Discovery and Beyond

This compound is not just a synthetic curiosity; it is a key building block for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][11] The α-fluoro-β-ketonitrile motif can be elaborated into various heterocyclic systems that are privileged scaffolds in medicinal chemistry, often targeting protein kinases.[11][12] The presence of the fluorinated quaternary center can enhance metabolic stability by blocking potential sites of oxidation, a crucial attribute for developing effective drug candidates.[2]

References

-

Hauser, C. R., & Swamer, F. W. (1957). The Conversion of β-Ketonitriles to β-Ketoamides by Boron Fluoride in Aqueous Acetic Acid and by Polyphosphoric Acid. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Ji, Y., Trenkle, W. C., & Vowles, J. V. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters. Sourced from ResearchGate. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

-

Wang, J., et al. (2022). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. Sourced from ResearchGate. Retrieved from [Link]

-

Princeton University. (n.d.). Standard Operating Procedure for: Fluorine Gas. Retrieved from [Link]

-

Wang, X., et al. (2018). Synthesis of α, α, γ, γ-Tetrafluoro-β-hydroxy Ketones and α-Fluoroacetophenones via 1, 3-Diaryl-1, 3-diketones. Chinese Journal of Chemistry. Retrieved from [Link]

-

Carbone, A., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. Retrieved from [Link]

-

The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

-

Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

-

Harris, G. G., et al. (2020). Lessons Learned—Fluoride Exposure. ACS Chemical Health & Safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]

-

Okonya, J. F., Johnson, M. C., & Hoffman, R. V. (1998). Preparation of beta-Fluoro-alpha-ketoesters from alpha-Ketoesters and Their Conversion to (Z)-beta-Fluoro-alpha-aminoacrylate Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-3-oxopentanenitrile. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

-

Zhdankin, V. V. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. Retrieved from [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Methyl-3-oxopentanenitrile(CAS#:29509-06-6) MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Grygorenko, O. O., et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

- 10. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. news-medical.net [news-medical.net]

"4-Fluoro-4-methyl-3-oxopentanenitrile molecular structure"

An In-Depth Technical Guide to the Molecular Structure and Chemical Profile of 4-Fluoro-4-methyl-3-oxopentanenitrile

Executive Summary

This compound is a specialized organic compound featuring a unique combination of three critical functional groups: a nitrile, a ketone, and a tertiary alkyl fluoride. This trifunctional architecture, specifically its classification as an α-fluoro-β-ketonitrile, renders it a highly valuable and versatile building block in modern synthetic chemistry. The presence of the fluorine atom on a quaternary carbon adjacent to the carbonyl group imparts distinct electronic and steric properties that are of significant interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive analysis of its molecular structure, a detailed experimental protocol for its synthesis, a predictive examination of its spectroscopic signature, and an expert discussion on its chemical reactivity and potential applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is paramount for any chemical entity in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1188907-26-7 | [1][2][3] |

| Molecular Formula | C₆H₈FNO | [1][2][3] |

| Molecular Weight | 129.13 g/mol | [2] |

| Canonical SMILES | CC(C)(F)C(=O)CC#N | [1] |

| InChI Key | CGEPRVBWGCYTOV-UHFFFAOYSA-N | [1] |

Core Molecular Structure

The structure of this compound is characterized by a five-carbon pentane backbone with functionality at positions 1, 3, and 4.

-

Nitrile Group (-C≡N): Located at the C1 position, this group provides a site for nucleophilic addition and can be hydrolyzed or reduced to other key functional groups like carboxylic acids or amines.

-

Ketone Group (C=O): The carbonyl at C3 defines the molecule as a β-ketonitrile, a class of compounds known for its rich chemistry, including the ability to form stable enolates.

-

α-Fluoro-gem-dimethyl Group: The fluorine atom is positioned at C4, alpha to the carbonyl. This placement, along with two methyl groups on the same carbon, creates a sterically hindered tertiary fluoride. The high electronegativity of fluorine significantly influences the reactivity of the adjacent carbonyl group.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of β-ketonitriles is a foundational transformation in organic chemistry, typically achieved through the condensation of a nitrile with an ester.[4]

Primary Synthetic Route: Acylation of Acetonitrile

The most direct synthesis for this compound involves a base-mediated Claisen-type condensation between an appropriate fluorinated ester and acetonitrile.[2]

Reaction: Ethyl 2-fluoro-2-methylpropanoate + Acetonitrile → this compound

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl 2-fluoro-2-methylpropanoate

-

Acetonitrile

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (60% in oil, 2.49 g, 104 mmol).

-

Solvent Addition: Suspend the NaH in anhydrous THF (30 mL).

-

Reagent Addition: To the suspension, add ethyl 2-fluoro-2-methylpropanoate (3.5 g, 26.0 mmol). Follow this with the dropwise addition of acetonitrile (1.66 g, 40.5 mmol) over 10 minutes.

-

Reaction: Heat the resulting mixture to 70 °C and maintain for 3 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into deionized water (50 mL) to quench the excess NaH.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude product. The reference procedure reports a 92% yield of the title compound as a yellow oil.[2]

The choice of reagents is critical for the success of this transformation. Sodium hydride is an ideal base as it is strong enough to deprotonate acetonitrile (pKa ≈ 25) but is non-nucleophilic, preventing side reactions with the ester. The resulting acetonitrile carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the final β-ketonitrile product.

Part 3: Spectroscopic and Structural Characterization (Predictive Analysis)

While specific experimental spectra for this compound are not widely published, a detailed predictive analysis based on established principles of spectroscopy can be provided. This serves as a benchmark for researchers to validate their synthetic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ¹H | ~ 1.5 - 1.7 | Doublet | ²J(H,F) ≈ 20-25 Hz | The six equivalent protons of the two methyl groups are on a carbon adjacent to the C-F bond, resulting in a two-bond coupling. |

| ¹H | ~ 3.5 - 3.8 | Singlet (or narrow triplet) | ⁴J(H,F) ≈ 0-3 Hz | The two methylene protons are alpha to both the carbonyl and nitrile groups, leading to a significant downfield shift.[5] Any coupling to fluorine would be a weak four-bond coupling. |

| ¹³C | ~ 22 - 26 | Quartet | ²J(C,F) ≈ 20-30 Hz | The two equivalent methyl carbons. The signal is split into a quartet by the geminal fluorine.[6] |

| ¹³C | ~ 35 - 40 | Singlet (or narrow triplet) | ³J(C,F) ≈ 3-5 Hz | The methylene carbon (C2). |

| ¹³C | ~ 95 - 105 | Doublet | ¹J(C,F) ≈ 170-250 Hz | The quaternary carbon (C4) bonded directly to fluorine. This signal is characterized by a very large one-bond coupling constant.[7] |

| ¹³C | ~ 115 - 118 | Singlet | - | The nitrile carbon (C1). |

| ¹³C | ~ 195 - 205 | Triplet | ²J(C,F) ≈ 25-35 Hz | The carbonyl carbon (C3). The signal is split into a triplet by coupling to the two protons on the adjacent methylene group. |

| ¹⁹F | ~ -140 to -160 | Septet | ²J(F,H) ≈ 20-25 Hz | For tertiary alkyl fluorides, the chemical shift is typically in this range.[8][9] The signal is split into a septet by the six equivalent protons of the adjacent methyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups.

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Nitrile | C≡N stretch | ~ 2250 | Medium, Sharp | This is a highly characteristic absorption for the nitrile triple bond. |

| Ketone | C=O stretch | ~ 1725 - 1745 | Strong, Sharp | The electronegative α-fluorine atom typically increases the carbonyl stretching frequency compared to a standard ketone (~1715 cm⁻¹).[10] |

| Alkyl Fluoride | C-F stretch | ~ 1000 - 1100 | Strong | This region often contains other signals, but a strong band here is indicative of the C-F bond. |

| Alkyl C-H | C-H stretch | ~ 2850 - 3000 | Medium | Standard stretching vibrations for the methyl and methylene groups.[11] |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would provide the molecular weight and key fragmentation patterns for structural confirmation.

-

Molecular Ion (M⁺): A peak at m/z = 129 corresponding to the molecular formula C₆H₈FNO.

-

Key Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage adjacent to the carbonyl group, which is a common pathway for ketones.[12][13]

Part 4: Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a powerful tool for synthetic chemists.

The Duality of Reactivity

The molecule possesses both electrophilic and nucleophilic centers:

-

Electrophilic Carbonyl: The carbonyl carbon is an electrophile, susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the α-fluorine atom. However, studies on similar α-fluoroketones suggest that conformational effects may slightly decrease their reactivity towards nucleophilic addition compared to chloro- or bromo-analogs.

-

Acidic α-Protons: The methylene protons (C2) are positioned between two electron-withdrawing groups (ketone and nitrile), making them acidic and easily removed by a suitable base. This allows the molecule to act as a nucleophile in reactions such as alkylations and aldol condensations.

Role as a Synthetic Building Block

β-Ketonitriles are versatile intermediates for synthesizing a wide range of compounds, particularly heterocycles which form the core of many pharmaceuticals.[4] The nitrile group can participate in cyclization reactions to form pyridines, pyrimidines, and pyrazoles.

Significance in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to improve metabolic stability, binding affinity, and lipophilicity.

-

Metabolic Blocking: The tertiary C-F bond is exceptionally strong and stable, making it resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The gem-dimethyl groups further enhance this stability through steric hindrance.

-

Covalent Inhibition: α-Fluoroketones, particularly α-fluoromethyl ketones (FMKs), are well-established as irreversible inhibitors of cysteine proteases.[1] The ketone acts as a "warhead," forming a stable hemithioketal with the active site cysteine residue. This mechanism is crucial in the design of targeted therapeutics.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its structure combines the stability of a tertiary fluoride with the versatile reactivity of a β-ketonitrile. This guide has detailed its molecular identity, provided a robust synthetic protocol, and offered a comprehensive predictive analysis of its spectroscopic characteristics. For researchers in organic synthesis and drug development, understanding the nuanced properties of this compound opens avenues for creating novel molecular architectures with enhanced pharmacological profiles, particularly in the realm of targeted covalent inhibitors and metabolically stable drug candidates.

References

- Wirth, T. (2003). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.

-

Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. Available at: [Link]

-

19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed. Available at: [Link]

-

F-19 NMR chemical shifts. 1. Aliphatic fluorides | Request PDF. ResearchGate. Available at: [Link]

-

19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Ketones. OpenOChem Learn. Available at: [Link]

-

Carbon-fluorine spin coupling constants. Reddit. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Florida International University. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Human Metabolome Database. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Showing Compound Methylisopropyl ketone (FDB006736). FooDB. Available at: [Link]

-

Fluoroacetone. PubChem. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 1188907-26-7 | MFCD24691691 | this compound [aaronchem.com]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4-methyl-3-oxopentanenitrile

Introduction

4-Fluoro-4-methyl-3-oxopentanenitrile, with the CAS number 1188907-26-7, is a fluorinated β-ketonitrile of increasing interest in synthetic chemistry.[1][2][3] Its unique structure, incorporating a fluorine atom on a quaternary carbon adjacent to a carbonyl group and a distal nitrile functionality, makes it a valuable building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical and agrochemical candidates. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into its chemical behavior for researchers and professionals in drug development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1188907-26-7 | [1][2][3] |

| Molecular Formula | C6H8FNO | [1][2][3] |

| Molecular Weight | 129.13 g/mol | [2] |

| Canonical SMILES | CC(C)(F)C(=O)CC#N | [1] |

| InChI Key | CGEPRVBWGCYTOV-UHFFFAOYSA-N | [1] |

digraph "4_Fluoro_4_methyl_3_oxopentanenitrile_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F"]; O1 [label="O"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- O1 [len=1.5]; C2 -- C4 [len=1.5]; C4 -- N1 [len=1.5, style=triple]; C1 -- C5 [len=1.5]; C1 -- C6 [len=1.5]; C1 -- F1 [len=1.5];

C5 -- H1[len=1]; C5 -- H2[len=1]; C5 -- H3[len=1];

C6 -- H4[len=1]; C6 -- H5[len=1]; C6 -- H6[len=1];

C2 -- H7 [len=1]; C2 -- H8 [len=1]; }

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

Due to a lack of publicly available experimental data for this compound, the following table summarizes predicted values based on its structure and comparison with analogous compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Remarks and Rationale |

| Physical State | Yellow Oil | A synthesis protocol reports the product as a yellow oil.[2] |

| Boiling Point | ~180-200 °C | Estimated based on the boiling point of the non-fluorinated analog, 4-methyl-3-oxopentanenitrile, with an expected increase due to the higher molecular weight and polarity imparted by the fluorine atom. |

| Melting Point | Not Applicable | Expected to be a liquid at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water. | The polar ketone and nitrile groups suggest solubility in polar organic solvents. The hydrocarbon backbone and the fluorine atom may limit aqueous solubility. |

| Density | ~1.0 - 1.1 g/cm³ | Estimated based on the densities of similar fluorinated ketones. |

| pKa | ~9-10 | The α-protons adjacent to the nitrile group are expected to be weakly acidic. The presence of the electronegative fluorine atom may slightly increase the acidity compared to non-fluorinated analogs. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons. The chemical shifts will be influenced by the adjacent fluorine, carbonyl, and nitrile groups.

-

¹³C NMR: The carbon NMR will provide information on all six carbon atoms in the molecule, with the carbonyl carbon and the carbon bearing the fluorine atom showing characteristic chemical shifts.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.

-

C=O (Ketone): A strong, sharp band around 1715 cm⁻¹.

-

C-F (Fluoride): A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z = 129.13.

Experimental Protocols for Physicochemical Property Determination

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Protocol 1: Determination of Boiling Point (OECD TG 103)

Principle: This method involves distilling the liquid and measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a measured volume of this compound into the distillation flask, along with a few boiling chips.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

Protocol 2: Determination of Solubility (OECD TG 105)

Principle: The flask method is used to determine the saturation concentration of the substance in water at a given temperature.

Apparatus:

-

Flasks with stoppers

-

Constant temperature water bath or shaker

-

Analytical balance

-

Centrifuge

-

HPLC or GC for quantification

Procedure:

-

Add an excess amount of this compound to a series of flasks containing a known volume of water.

-

Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the samples to separate the undissolved substance.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved substance using a validated analytical method (e.g., HPLC).

Protocol 3: Determination of pKa (OECD TG 112)

Principle: The dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base, and the pH is measured as a function of the volume of titrant added.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and begin stirring.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Synthesis and Reactivity

A known synthetic route to this compound involves the reaction of ethyl 2-fluoro-2-methylpropanoate with acetonitrile in the presence of a strong base like sodium hydride in tetrahydrofuran.[2] The reaction mixture is heated to drive the condensation.[2]

The molecule possesses three key reactive sites: the α-protons, the carbonyl group, and the nitrile group. The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions. The carbonyl group is susceptible to nucleophilic attack, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising fluorinated building block with significant potential in medicinal and materials chemistry. While detailed experimental data on its physicochemical properties are currently limited in the public domain, this guide provides a framework for its characterization based on predicted values and established experimental protocols. The methodologies outlined herein, grounded in OECD guidelines, offer a robust approach for researchers to generate the necessary data to fully exploit the synthetic utility of this versatile molecule. As research into fluorinated compounds continues to expand, a thorough understanding of their physicochemical properties will be paramount in driving innovation.

References

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution - ACG Publications. (2020, March 17). Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Fluoro-4-methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Functional Groups

The structure of 4-fluoro-4-methyl-3-oxopentanenitrile (C₆H₈FNO) incorporates three key functional groups that will dominate its spectral features: a nitrile, a ketone, and a tertiary alkyl fluoride.

Figure 1: Chemical structure of this compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct insight into the fluorine environment. The predicted NMR data are based on established chemical shift ranges and coupling constants for similar structural motifs.

Experimental Protocol for NMR Data Acquisition (A General Approach)

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~2.9 - 3.1 | Doublet | 2H | -C(O)CH₂ CN | The methylene protons are adjacent to the electron-withdrawing carbonyl and nitrile groups, shifting them downfield. They will be split into a doublet by the geminal fluorine atom through a long-range coupling. |

| ~1.6 - 1.8 | Doublet | 6H | -C(F)(CH₃ )₂ | The two methyl groups are equivalent and will appear as a single signal. They will be split into a doublet by the geminal fluorine atom. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality Behind Prediction |

| ~200 - 210 | C =O | The carbonyl carbon of a ketone typically appears in this downfield region. |

| ~115 - 125 | C ≡N | The carbon of the nitrile group is found in this characteristic range. |

| ~90 - 100 (doublet) | -C (F)(CH₃)₂ | The carbon directly attached to the fluorine atom will be significantly shifted downfield and will appear as a doublet due to one-bond C-F coupling. |

| ~35 - 45 | -C(O)C H₂CN | The methylene carbon is deshielded by the adjacent carbonyl and nitrile groups. |

| ~20 - 30 (doublet) | -C(F)(C H₃)₂ | The methyl carbons will be observed as a doublet due to two-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality Behind Prediction |

| ~ -130 to -150 | Septet | -C(F )(CH₃)₂ | The chemical shift is typical for a tertiary alkyl fluoride. The signal will be split into a septet by the six equivalent protons of the two methyl groups. |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is an excellent technique for identifying the presence of specific functional groups. The predicted IR data is based on characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of the neat liquid sample onto the ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2250 | Medium, Sharp | C≡N | Stretching |

| ~1725 | Strong, Sharp | C=O | Stretching |

| ~1100-1000 | Strong | C-F | Stretching |

| ~2980-2850 | Medium | C-H (sp³) | Stretching |

| ~1450, ~1375 | Medium | C-H (sp³) | Bending |

The presence of the electron-withdrawing fluorine atom alpha to the carbonyl group is expected to shift the C=O stretching frequency to a slightly higher wavenumber compared to a non-fluorinated ketone.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Fragmentation Pathway

The molecular ion (M⁺) is expected at m/z = 129. However, the molecular ion peak for nitriles can be weak or absent.[1] The fragmentation of this compound is likely to be dominated by cleavage alpha to the carbonyl group.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Key Fragments:

| m/z | Proposed Fragment | Notes |

| 129 | [C₆H₈FNO]⁺˙ | Molecular ion (M⁺) - may be of low abundance or absent. |

| 89 | [C₄H₆FO]⁺ | Loss of the cyanomethyl radical (•CH₂CN) via alpha-cleavage. This is expected to be a major fragment. |

| 61 | [C₃H₆F]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 89 fragment. |

| 40 | [C₂H₂N]⁺ | Loss of the fluoroisobutyryl radical via alpha-cleavage. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing logical comparisons with structurally related molecules, researchers can confidently interpret experimental data for this and other novel fluorinated compounds. The methodologies and predictive data presented herein serve as a robust framework for the structural characterization essential in modern chemical research and development.

References

-

Brucker. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

Sources

Ethyl 2-Fluoroisobutyrate: A Strategic Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-fluoroisobutyrate emerges as a particularly valuable fluorinated building block, providing a quaternary carbon center with a single fluorine atom—a motif of increasing interest in pharmaceutical and materials science. This guide offers a comprehensive technical overview of ethyl 2-fluoroisobutyrate, from its fundamental properties and synthesis to its core reactivity and diverse applications as a precursor in advanced organic synthesis. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols and mechanistic insights to empower researchers in leveraging this versatile reagent.

The Ascendancy of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological profiles.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence can block sites of metabolic oxidation, leading to improved drug half-life.[2] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence conformational preferences and binding interactions. While simple fluorinated aromatics have been commonplace, the field is trending towards more complex aliphatic fluorinated scaffolds.[1]

Ethyl 2-fluoroisobutyrate, with its ethyl ester functionality, a gem-dimethyl group, and a single fluorine atom at a quaternary center, represents an exemplary "building block."[3][4] This structure allows for the introduction of a fluorinated, sterically hindered center into larger molecules, a valuable tactic for exploring new chemical space and designing novel therapeutics and advanced materials.

Physicochemical Properties and Safety Imperatives

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for Ethyl 2-Fluoroisobutyrate

| Property | Value | Source(s) |

| CAS Number | 55816-69-8 | [5][6] |

| Molecular Formula | C₆H₁₁FO₂ | [5][6] |

| Molecular Weight | 134.15 g/mol | [6] |

| Appearance | Colorless liquid | [7] (by analogy to ethyl isobutyrate) |

| Boiling Point | ~120 °C | (by analogy to ethyl butyrate) |

| Density | Data not available | |

| Solubility | Not miscible or difficult to mix with water.[6][8][9] | |

| Synonyms | Ethyl 2-fluoro-2-methylpropanoate | [5][6][10] |

Handling and Safety Considerations

Trustworthiness in any protocol begins with safety. Ethyl 2-fluoroisobutyrate is a flammable liquid and vapor and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[5][11] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5][11] Wear protective gloves, eye protection, and face protection.[12]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person into fresh air.[13] In all cases of significant exposure or if feeling unwell, consult a doctor immediately.[13]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in cool, dry conditions.[11][9]

Synthesis of Ethyl 2-Fluoroisobutyrate: A Comparative Analysis

Several synthetic pathways to α-fluoro esters have been developed, each with distinct advantages and drawbacks. The choice of method often depends on the scale, cost, and available starting materials.

Common Synthetic Routes:

-

From α-Hydroxy Esters: A direct and industrially relevant method involves the reaction of an α-hydroxy ester, such as ethyl 2-hydroxyisobutyrate, with a fluorinating agent. A patented process describes the use of hydrogen fluoride (HF) in an autoclave, which serves as both the reagent and the solvent.[14] This method is ecologically advantageous as the excess HF can be recycled.[14] However, it requires specialized equipment to handle highly corrosive and toxic HF.

-

From α-Bromo Esters: Halogen exchange (Halex) reactions provide another route. Reacting ethyl 2-bromoisobutyrate with a fluoride source like silver fluoride (AgF) or potassium fluoride (KF) can yield the desired product.[14][15] The AgF route often suffers from low yields due to competing elimination reactions, and the high cost of silver makes it commercially unviable.[14] The use of KF is more economical, often facilitated by a phase-transfer catalyst.[15]

-

From Sulfonate Esters: A two-step process can be employed where ethyl 2-hydroxyisobutyrate is first converted to a sulfonate ester (e.g., mesylate or tosylate), which is then displaced by potassium fluoride.[16] This avoids the direct use of more hazardous fluorinating agents like HF.

Workflow for Synthesis from Ethyl 2-Hydroxyisobutyrate

The following diagram illustrates the logic of the synthesis starting from the corresponding hydroxy ester, a common and scalable approach.

Caption: Synthesis via Hydroxyl Group Displacement.

Detailed Protocol: Synthesis from Ethyl 2-Hydroxyisobutyrate via HF

This protocol is adapted from a patented industrial process and should only be performed by trained personnel in a facility equipped to handle anhydrous hydrogen fluoride.[14]

-

Preparation: Pre-cool a 300 mL stainless steel pressure vessel (autoclave) in an ice bath.

-

Charging Reagents: Carefully charge the vessel with 160 g (8 mol) of anhydrous hydrogen fluoride. To this, add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate.[14] The large molar excess of HF acts as both the solvent and the fluorinating agent.

-

Reaction: Seal the reaction vessel securely. Heat the contents to 50°C and maintain this temperature for 5-7 hours with stirring.[14] The elevated temperature and pressure drive the nucleophilic substitution of the hydroxyl group with fluoride.

-

Work-up: After the reaction period, cool the vessel to room temperature. Carefully vent any residual pressure. The excess hydrogen fluoride can be removed by simple distillation for recycling.[14]

-

Purification: The crude product is then typically washed with a weak base (e.g., aqueous sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and purification by fractional distillation.

Core Reactivity: The α-Fluoro Enolate

The synthetic utility of ethyl 2-fluoroisobutyrate stems from its ability to form an enolate, a potent carbon nucleophile. The presence of the α-fluorine atom significantly influences the enolate's formation and reactivity.

An enolate is formed by the deprotonation of the α-carbon.[17][18] Although ethyl 2-fluoroisobutyrate lacks α-protons, its non-fluorinated analogues (like ethyl isobutyrate) readily form enolates. For reactions requiring an enolate of this specific scaffold, one would typically start with ethyl 2-bromoisobutyrate to form a Reformatsky reagent (a zinc enolate) or use ethyl isobutyrate to form a standard enolate which is then fluorinated.

However, the product, ethyl 2-fluoroisobutyrate, can itself be a substrate in reactions where the ester is attacked. More importantly, it serves as a stable end-product from reactions designed to install the fluoro-gem-dimethyl motif. The principles of enolate chemistry are central to its synthesis.

Caption: Enolate Resonance Stabilization.

The fluorine atom, being highly electronegative, would destabilize an adjacent carbanion through an inductive effect, making deprotonation of ethyl 2-fluoroisobutyrate itself highly unfavorable. This inherent stability is a key feature of the molecule once formed.

Key Synthetic Applications

Ethyl 2-fluoroisobutyrate is primarily used as a building block to incorporate the 2-fluoro-2-methylpropanoate moiety into larger, more complex structures. Its utility is best understood through the reactions used to synthesize it and its derivatives, such as the Reformatsky and Aldol reactions.

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of C-C bond formation, involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[19][20] The key intermediate is an organozinc reagent, also known as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates.[21] This moderated reactivity is crucial as it prevents unwanted side reactions, such as nucleophilic attack on the ester group of another molecule.[20][21]

While ethyl 2-fluoroisobutyrate is the product of a fluorination reaction, its bromo-analogue, ethyl 2-bromoisobutyrate, is a classic substrate for the Reformatsky reaction to generate a tertiary alcohol adjacent to the quaternary center.

Caption: Generalized Reformatsky Reaction Pathway.

Representative Protocol: Reformatsky Reaction This protocol uses ethyl bromoacetate as an example but is directly applicable to ethyl 2-bromoisobutyrate.[22]

-

Activation of Zinc: A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature. The iodine helps to activate the zinc surface by removing the passivating oxide layer.[23]

-

Reagent Addition: To this mixture, add ethyl 2-bromoisobutyrate (2.0 eq). Subsequently, add a solution of the desired ketone or aldehyde (1.0 eq) in toluene.

-

Reaction: The resulting mixture is stirred at 90°C for 30 minutes.

-

Quenching and Extraction: The reaction is cooled to 0°C and quenched by the addition of water. The suspension is filtered, and the filtrate is extracted with an organic solvent like MTBE.

-

Purification: The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.[22]

Aldol-Type Reactions

The Aldol reaction is another fundamental C-C bond-forming reaction where an enolate reacts with a carbonyl compound.[24][25] The enolate of ethyl isobutyrate can be used in a directed or crossed Aldol reaction with an aldehyde or ketone to form a β-hydroxy ester.[24][26] Subsequent fluorination of this product would be a viable strategy to synthesize a molecule containing the ethyl 2-fluoroisobutyrate substructure.

Intramolecular aldol reactions are also powerful for forming five- or six-membered rings if a molecule contains two carbonyl groups in the correct positions.[24][27]

Use in Polymer Chemistry

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy.[2][28] While not a monomer itself for addition polymerization, derivatives of ethyl 2-fluoroisobutyrate can be incorporated into polymers. For example, the corresponding alcohol (2-fluoro-2-methyl-1-propanol), derived from the reduction of the ester, could be used to synthesize fluorinated polyesters or polyurethanes. Furthermore, ethyl 2-bromoisobutyrate is a well-known initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.[29] This suggests that the 2-isobutyrate scaffold is highly relevant in the synthesis of well-defined polymers.[30] The inclusion of fluorine in these polymers would be expected to enhance their performance characteristics.[31]

Conclusion: A Versatile and Strategic Reagent

Ethyl 2-fluoroisobutyrate is more than just another fluorinated compound; it is a strategic precursor for installing a unique structural motif into complex molecules. Its synthesis, while requiring careful handling of fluorinating agents, is achievable through scalable industrial processes. Its true value is realized in its application as a building block in the pharmaceutical and materials science sectors.[1][6][8][9] By providing a sterically hindered, fluorinated quaternary center, it enables chemists to fine-tune molecular properties with a high degree of precision. As the demand for more sophisticated fluorinated molecules continues to grow, the importance of precursors like ethyl 2-fluoroisobutyrate in the synthetic chemist's toolbox is set to increase.

References

- US Patent US6437174B1, "Method for producing 2-fluoro-isobutyric acid esters". (2002-08-20). Google Patents.

- European Patent EP0749954A1, "Process for producing 2-fluoroisobutyric acid esters". (1996-12-27). Google Patents.

-

Fluorination of methyl isobutyrate with perchloryl fluoride. The Journal of Organic Chemistry. Available from: [Link]

-

methyl 2-fluoroisobutanoate. PubChem. Available from: [Link]

- Ameduri, B. (2003). Fluoroelastomers: synthesis, properties and applications. Journal of Polymer Science Part A: Polymer Chemistry, 41(20), 3171-3193.

-

Reformatsky Reaction. Chemistry LibreTexts. (2023-01-22). Available from: [Link]

-

Reformatsky Reaction. NROChemistry. Available from: [Link]

-

Reformatsky Reaction. Scribd. (2021-09-09). Available from: [Link]

-

Reformatsky Reaction. PHARMD GURU. Available from: [Link]

-

PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. Available from: [Link]

-

Ethyl isobutyrate. PubChem. Available from: [Link]

-

ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses. Available from: [Link]

-

Aldol reaction. Wikipedia. Available from: [Link]

-

Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. Available from: [Link]

-

Fluorinated Building Blocks. Halocarbon Life Sciences. (2020-12-20). Available from: [Link]

-

Intramolecular Aldol Reactions. Chemistry Steps. Available from: [Link]

-

Enolate. Wikipedia. Available from: [Link]

-

Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available from: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(5), 2094–2103. Available from: [Link]

-

Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. (2025-08-06). Available from: [Link]

-

Aldol Reactions. KPU Pressbooks. Available from: [Link]

-

18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst. MDPI. Available from: [Link]

-

Enolate Chemistry. University of Oxford. Available from: [Link]

-

Ethyl 2-fluoroisobutyrate, 97%. Regent Chemicals. Available from: [Link]

-

Synthesis of fluorinated polymers by chemical modification. Semantic Scholar. (2002-06-01). Available from: [Link]

-

FLUORINE-CONTAINING POLYMERS AND PREPARATION AND USE THEREOF. European Patent Office - EP 0636152 B1. (1997-10-22). Available from: [Link]

-

Isobutyric acid, α-benzoyl-, ethyl ester. Organic Syntheses. Available from: [Link]

-

Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. (2022-04-14). Available from: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. (2022-08-16). Available from: [Link]

-

Enolate Chemistry. Jasperse Ch. 22 Notes. Available from: [Link]

-

Reactions of Enolate Ions and Enols. Neuman. Chapter 18. Available from: [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 4. Scientific ‘Swap Meet’: Pharma Competitors Form Novel Consortium to Share Materials | Pfizer [pfizer.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Ethyl 2-fluoroisobutyrate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 2-FLUOROISOBUTYRATE | 55816-69-8 [chemicalbook.com]

- 9. Ethyl 2-fluoroisobutyrate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Ethyl 2-fluoroisobutyrate | 55816-69-8 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. EP0749954A1 - Process for producing 2-fluoroisobutyric acid esters - Google Patents [patents.google.com]

- 17. Enolate - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. scribd.com [scribd.com]

- 20. pharmdguru.com [pharmdguru.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 23. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. Aldol reaction - Wikipedia [en.wikipedia.org]

- 27. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 28. 20.210.105.67 [20.210.105.67]

- 29. Ethyl 2-bromoisobutyrate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 30. researchgate.net [researchgate.net]

- 31. semanticscholar.org [semanticscholar.org]

The Enhanced Reactivity and Synthetic Utility of Fluorinated β-Ketonitriles: A Technical Guide for Chemical Researchers

Abstract